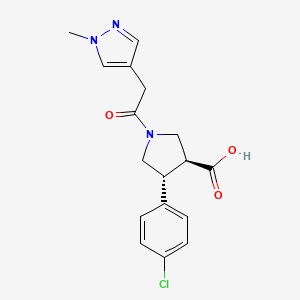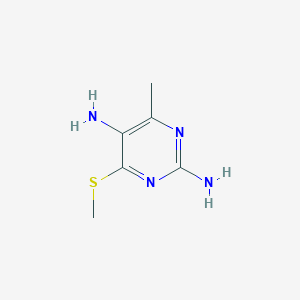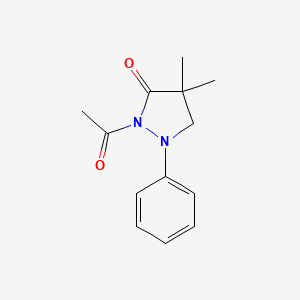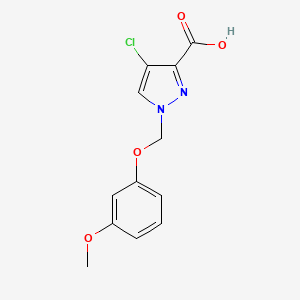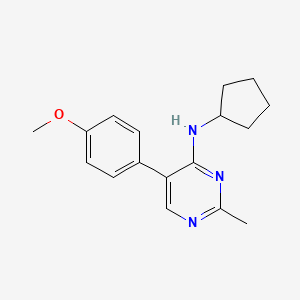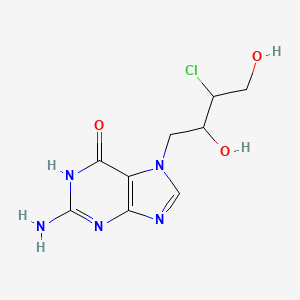
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis begins with a suitable purine derivative.
Chlorination: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Addition of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.
Amination: Introduction of the amino group using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted purine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or viral infections.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. For example, it could inhibit an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
属性
CAS 编号 |
183733-51-9 |
|---|---|
分子式 |
C9H12ClN5O3 |
分子量 |
273.68 g/mol |
IUPAC 名称 |
2-amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H12ClN5O3/c10-4(2-16)5(17)1-15-3-12-7-6(15)8(18)14-9(11)13-7/h3-5,16-17H,1-2H2,(H3,11,13,14,18) |
InChI 键 |
JVAFVMPRXCKOPI-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1CC(C(CO)Cl)O)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
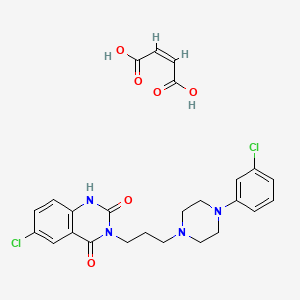


![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
